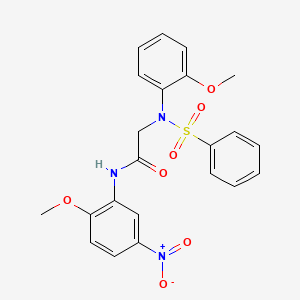
N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
The compound of interest belongs to a class of compounds characterized by their complex molecular structures and significant chemical and physical properties, making them subjects of extensive research. These compounds often exhibit unique behaviors in chemical reactions and have distinct physical and chemical properties due to their structural features.
Synthesis Analysis
Synthesis of complex molecules like N1-(2-methoxy-5-nitrophenyl)-N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide involves multi-step chemical processes. These processes often include nitration, methoxylation, and the introduction of the phenylsulfonyl group. The synthesis methods are designed to ensure high yield and purity of the compound. Specific synthesis routes and conditions depend on the desired structural configuration and properties of the final product.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT) analysis. For example, Rahmani et al. (2017) synthesized a similar compound and fully characterized it using FT-IR, 1H and 13C NMR spectroscopy, and XRPD, revealing a triclinic structure with specific space group and cell parameters (Rahmani et al., 2017).
Wissenschaftliche Forschungsanwendungen
Peptidomimetic Synthesis
N-Aminosulfamides, acting as peptidomimetics by replacing the C(α)H and the carbonyl of an amino acid residue with a nitrogen atom and a sulfonyl group respectively, have been synthesized. Aza-sulfurylglycinyl tripeptide analogs were effectively created from amino acid building blocks, indicating the compound's utility in designing peptide-like structures with potential biochemical applications (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Electronic and Stereochemical Studies
Investigations into the stereochemical and electronic interactions of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides provided insights into the diastereomers' structures and behaviors. This research offers a deeper understanding of the molecular dynamics and potential reactivity of compounds related to N1-(2-methoxy-5-nitrophenyl)-N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide, informing their applications in synthetic chemistry (Olivato et al., 2008).
Synthesis of Tetrahydroisoquinolines
N1-(2-methoxy-5-nitrophenyl)-N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide has been implicated in facilitating the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, demonstrating its importance in creating complex molecular frameworks useful in medicinal chemistry and drug discovery processes (Kommidi, Balasubramaniam, & Aidhen, 2010).
Inhibition of Aldehyde Dehydrogenase
Research into the inhibition of aldehyde dehydrogenase (AlDH) by chlorpropamide analogs, related to N1-(2-methoxy-5-nitrophenyl)-N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide, has shed light on the mechanisms by which certain sulfonylureas interact with alcohol to elicit physiological reactions. This study contributes to understanding drug-alcohol interactions and the biochemical pathways involved in metabolizing substances (Lee, Elberling, & Nagasawa, 1992).
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-methoxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c1-31-20-13-12-16(25(27)28)14-18(20)23-22(26)15-24(19-10-6-7-11-21(19)32-2)33(29,30)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHBMQYWHPYFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide](/img/structure/B4579117.png)
![2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-ethylphenyl)acrylamide](/img/structure/B4579120.png)

![N-cyclohexyl-3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]octahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4579137.png)
![methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4579139.png)
![1-(2-fluorophenyl)-4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B4579147.png)
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579148.png)
![5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4579149.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B4579152.png)
![2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4579154.png)
![4-[(6-ethyl-3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4579171.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4579177.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B4579204.png)